5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one
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Description
5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Biological Activity
5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
Molecular Formula : C16H15NO3S
Molecular Weight : 299.36 g/mol
IUPAC Name : this compound
CAS Number : 687450
The compound features a benzothiophene core, which is known for its structural versatility and bioactivity. The presence of the furan ring and ethoxy group enhances its potential interactions with biological targets.
Biological Activity
Research indicates that benzothiophene derivatives, including this compound, exhibit a wide range of pharmacological effects:
- Anticancer Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiophene have been identified as potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin .
- Anti-inflammatory Effects : Studies suggest that benzothiophene derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Antioxidant Activity : The structural features of benzothiophenes contribute to their ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various microbial strains, indicating potential applications in treating infections .
Anticancer Studies
A notable study evaluated the antiproliferative activity of benzothiophene derivatives, revealing that modifications at specific positions significantly influenced their efficacy. For example, compounds with amino groups at the C-5 position exhibited enhanced activity compared to those without .
Compound | IC50 (nM) | Cell Line |
---|---|---|
3a | 0.78 | Human Cancer Cells |
3c | 2.6 | Osteosarcoma MNNG/HOS |
3e | 18 | Various Cancer Lines |
These findings underscore the importance of structural modifications in enhancing biological activity.
Anti-inflammatory Mechanisms
Research has indicated that certain benzothiophene derivatives can inhibit the expression of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This inhibition leads to reduced production of inflammatory mediators such as prostaglandins .
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions are optimized for yield and purity, often employing dehydrating agents like thionyl chloride or phosphorus oxychloride.
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Binding to enzymes that regulate cellular processes related to inflammation and cancer proliferation.
Properties
CAS No. |
5760-09-8 |
---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-ethoxy-2-(furan-2-ylmethyliminomethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H15NO3S/c1-2-19-11-5-6-14-13(8-11)16(18)15(21-14)10-17-9-12-4-3-7-20-12/h3-8,10,18H,2,9H2,1H3 |
InChI Key |
HHPAWYBEAWGFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=C2O)C=NCC3=CC=CO3 |
Origin of Product |
United States |
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